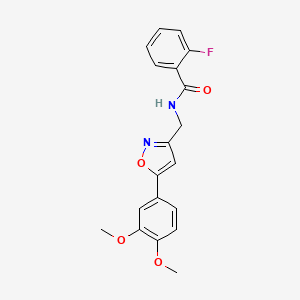
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. By inhibiting JMJD3, this compound leads to the accumulation of H3K27me3, a repressive histone mark that is associated with the suppression of gene expression. This, in turn, leads to the downregulation of genes involved in various biological processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, this compound has been shown to inhibit cell growth and invasion, induce apoptosis, and sensitize cells to chemotherapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activation of NF-κB signaling. This compound has also been shown to have antiviral effects, with studies demonstrating its ability to inhibit the replication of human cytomegalovirus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is its specificity for JMJD3, which allows for the selective inhibition of this enzyme without affecting other histone demethylases. This makes this compound a valuable tool for studying the biological functions of JMJD3 in various cellular processes. However, one of the limitations of this compound is its relatively low potency, which requires the use of high concentrations to achieve significant biological effects. Additionally, this compound has poor solubility in water, which can complicate its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3, which could improve the efficacy and specificity of this class of drugs. Another area of research is the investigation of the role of JMJD3 in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid in the presence of N,N-diisopropylethylamine. The resulting intermediate is then treated with methylamine and formaldehyde to yield the final product. The purity of this compound can be improved by recrystallization and HPLC purification.
Applications De Recherche Scientifique
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, this compound has been shown to inhibit the activity of the histone demethylase JMJD3, leading to the suppression of cancer cell growth and invasion. Inflammation is another area of research where this compound has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in various cell types. This compound has also been investigated for its antiviral properties, with studies showing its ability to inhibit the replication of human cytomegalovirus and hepatitis B virus.
Propriétés
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-21-19(23)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWLATGOPRVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

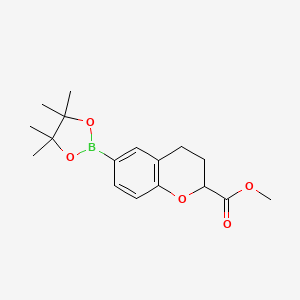
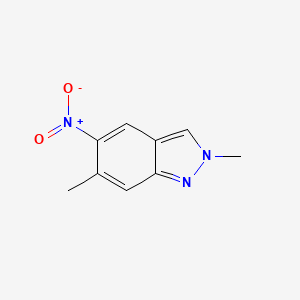
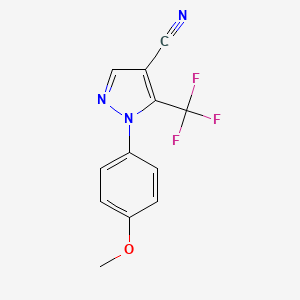
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
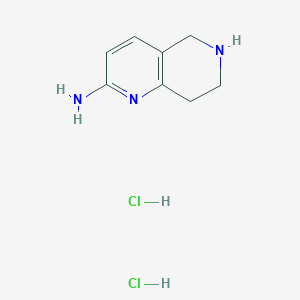
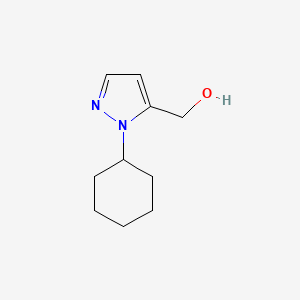
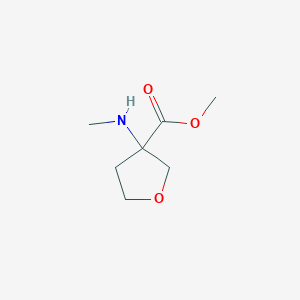

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)